molecular formula C20H20N2O4 B10993964 N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine

Cat. No.: B10993964
M. Wt: 352.4 g/mol
InChI Key: DTEZACCBVULMNL-UHFFFAOYSA-N
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Description

"N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine" is a synthetic glycine derivative featuring a substituted indole scaffold. Its structure comprises:

  • Indole core: A bicyclic aromatic system with a benzyloxy (-OCH₂C₆H₅) substituent at the 6-position.
  • Propanoyl linker: A three-carbon chain (CH₂CH₂CO-) connecting the indole nitrogen to the glycine moiety.

This compound’s design suggests applications in medicinal chemistry, leveraging the indole scaffold’s prevalence in bioactive molecules (e.g., serotonin analogs, kinase inhibitors).

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]acetic acid

InChI

InChI=1S/C20H20N2O4/c23-19(21-13-20(24)25)9-11-22-10-8-16-6-7-17(12-18(16)22)26-14-15-4-2-1-3-5-15/h1-8,10,12H,9,11,13-14H2,(H,21,23)(H,24,25)

InChI Key

DTEZACCBVULMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential antidepressant effects . The benzyloxy group may enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine" are best contextualized against analogs like N-[(6-bromo-1H-indol-1-yl)acetyl]glycine (LB6) . Key comparative insights are summarized below:

Table 1: Structural and Functional Comparison

Parameter This compound N-[(6-bromo-1H-indol-1-yl)acetyl]glycine (LB6)
Substituent at C6 Benzyloxy (-OCH₂C₆H₅) Bromo (-Br)
Linker Chain Propanoyl (3 carbons) Acetyl (2 carbons)
Molecular Formula Not explicitly reported* C₁₂H₁₁BrN₂O₃
Key Functional Groups Indole, benzyloxy, glycine Indole, bromo, glycine
Lipophilicity (Predicted) Higher (benzyloxy is lipophilic) Moderate (bromo is moderately hydrophobic)

*Formula inferred: Likely C₂₁H₂₀N₂O₄ (based on structural analogy to LB6).

Critical Analysis

Substituent Effects: Benzyloxy vs. Bromo: The benzyloxy group in the target compound introduces steric bulk and electron-donating properties, contrasting with bromo’s electron-withdrawing nature.

Linker Chain Impact: Propanoyl (3C) vs. Acetyl (2C): The longer chain in the target compound could improve conformational flexibility, enabling better accommodation in binding pockets. However, excessive flexibility might reduce binding specificity.

Glycine Terminal Group :
Both compounds retain glycine, suggesting conserved roles in ionic interactions (e.g., with receptor carboxylate or ammonium groups).

Hypothetical Pharmacological Implications

  • The benzyloxy-propanoyl combination in the target compound may favor CNS-targeted applications (e.g., serotonin receptor modulation) due to enhanced lipophilicity.
  • LB6’s bromo-acetyl structure might prioritize stability in polar environments (e.g., renal excretion pathways).

Biological Activity

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine is a synthetic compound categorized as an N-acyl-alpha amino acid. Its unique structure, which includes an indole moiety and a benzyloxy group, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research.

Structural Characteristics

The compound features:

  • Indole Moiety : Known for diverse biological activities.
  • Benzyloxy Group : Enhances lipophilicity and potential receptor interactions.
  • Glycine Backbone : Provides foundational amino acid properties.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Anticonvulsant Properties :
    • Similar compounds have demonstrated anticonvulsant effects, with studies showing that derivatives of glycine can enhance seizure resistance. For instance, N-(benzyloxycarbonyl)glycine has shown significant anticonvulsant activity in various seizure models, outperforming glycine itself in efficacy .
  • Neuropharmacological Effects :
    • The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. This interaction could lead to applications in treating neurological disorders, as evidenced by related compounds that modulate serotonin activity .
  • Anti-inflammatory Activity :
    • Analogous compounds within the N-acyl-alpha amino acid class have exhibited anti-inflammatory properties, indicating that this compound may also possess this activity .

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-benzoyl)glycineBenzoyl group instead of propanoylAnticancer properties
N-(4-methoxybenzoyl)glycineMethoxybenzoyl groupAntimicrobial activity
N-(2-hydroxyphenyl)glycineHydroxyphenyl substituentPotential neuroprotective effects
This compound Indole and benzyloxy substitutionsDiverse pharmacological effects

Mechanistic Insights

The biological activities of this compound are hypothesized to stem from its ability to modulate neurotransmitter systems and interact with specific receptors. Studies involving similar indole derivatives indicate their role in influencing serotonin pathways, which are crucial for mood regulation and seizure control .

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